(4-Methoxy-3-nitrophenyl)methanamine
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Overview
Description
(4-Methoxy-3-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O3 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanamine group (-CH2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-nitrophenyl)methanamine typically involves the nitration of 4-methoxytoluene to form 4-methoxy-3-nitrotoluene, followed by the reduction of the nitro group to an amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting 4-methoxy-3-nitrotoluene is then subjected to catalytic hydrogenation using a palladium catalyst to reduce the nitro group to an amine, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-nitrophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-nitrobenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-3-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (4-Methoxy-3-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and nitro groups play a crucial role in its reactivity and biological activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- **(4-Methoxy-2-nitrophenyl)methanamine
- **(4-Methoxy-3-nitrophenyl)ethanamine
- **(4-Methoxy-3-nitrophenyl)propanamine
Uniqueness
(4-Methoxy-3-nitrophenyl)methanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21078-49-9 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(4-methoxy-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O3/c1-13-8-3-2-6(5-9)4-7(8)10(11)12/h2-4H,5,9H2,1H3 |
InChI Key |
IEHOMRHZTHOKRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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